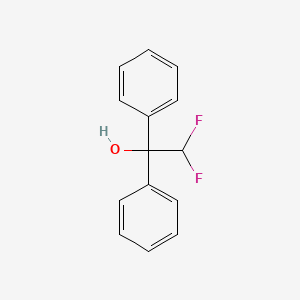
2,2-Difluoro-1,1-diphenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1,1-diphenylethanol: is an organic compound with the molecular formula C14H12F2O It is characterized by the presence of two fluorine atoms attached to the second carbon of the ethan-1-ol backbone, with two phenyl groups attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,1-diphenylethanol typically involves the reaction of benzophenone with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. The general reaction scheme is as follows:
-
Preparation of Difluoromethyl Lithium:
- Reaction:
CH2F2+LDA→LiCF2H
Reagents: Lithium diisopropylamide (LDA), difluoromethane.
Conditions: Low temperature, typically -78°C.
- Reaction:
-
Reaction with Benzophenone:
- Reagents: Benzophenone, difluoromethyl lithium.
- Conditions: Anhydrous ether, low temperature.
- Reaction:
Ph2CO+LiCF2H→Ph2C(OH)CF2H
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-1,1-diphenylethanol undergoes various chemical reactions, including:
-
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-difluoro-1,1-diphenylethanone.
- Reagents: Pyridinium chlorochromate (PCC), Jones reagent.
- Conditions: Room temperature, anhydrous conditions.
- Reaction:
Ph2C(OH)CF2H→Ph2C=O+H2O
-
Reduction: The compound can be reduced to form 2,2-difluoro-1,1-diphenylethane.
- Reagents: Lithium aluminum hydride (LiAlH4).
- Conditions: Anhydrous ether, low temperature.
- Reaction:
Ph2C(OH)CF2H→Ph2CH2CF2H
-
Substitution: The hydroxyl group can be substituted with other functional groups.
- Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
- Conditions: Anhydrous conditions.
- Reaction:
Ph2C(OH)CF2H+SOCl2→Ph2CClCF2H+SO2+HCl
Applications De Recherche Scientifique
Chemistry: 2,2-Difluoro-1,1-diphenylethanol is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are studied for their potential as pharmaceutical agents. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1,1-diphenylethanol in various applications depends on its ability to interact with molecular targets through hydrogen bonding, dipole interactions, and other non-covalent interactions. In medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2,2-Difluoro-1-phenylethanol: Similar structure but with only one phenyl group.
- 1,1-Difluoro-2-phenylethanol: The position of the fluorine atoms and phenyl group is different.
- 2,2-Difluoroethanol: Lacks the phenyl groups, making it less complex.
Uniqueness: 2,2-Difluoro-1,1-diphenylethanol is unique due to the presence of two phenyl groups and two fluorine atoms, which confer distinct chemical properties
Propriétés
IUPAC Name |
2,2-difluoro-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEVTIROYPQINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2893057.png)
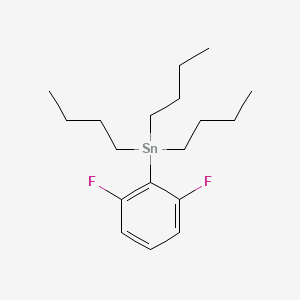
![2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2893059.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2893060.png)
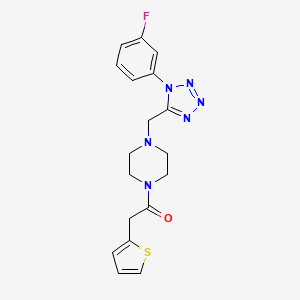

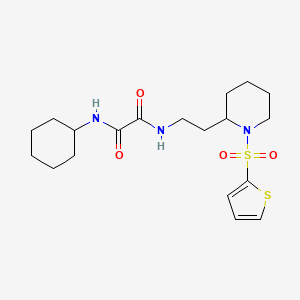
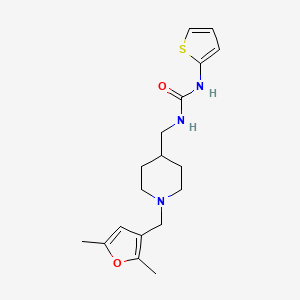
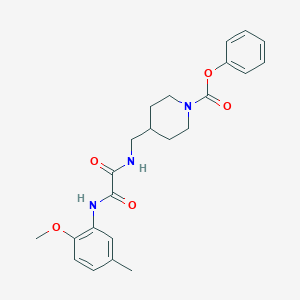
![6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2893073.png)
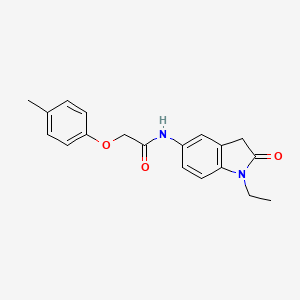
![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)
![2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2893079.png)

